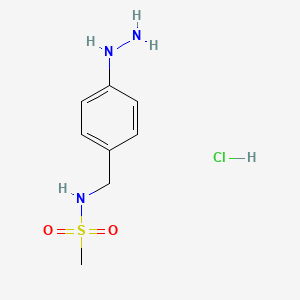
5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YLHYDROSULFIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Thienyl)-1,3,4-thiadiazol-2-ylhydrosulfide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-thienyl)-1,3,4-thiadiazol-2-ylhydrosulfide typically involves the reaction of hydrazides with carbon disulfide and potassium hydroxide in ethanol, followed by acidification . This method is efficient and yields the desired thiadiazole derivative in good quantities. Another approach involves the reaction of hydrazonoyl halides with thiosemicarbazides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts is encouraged to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(2-Thienyl)-1,3,4-thiadiazol-2-ylhydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazole derivatives .
Scientific Research Applications
5-(2-Thienyl)-1,3,4-thiadiazol-2-ylhydrosulfide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(2-thienyl)-1,3,4-thiadiazol-2-ylhydrosulfide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Thienyl)-1,2,4-triazoles
- 5-(2-Thienyl)-1,3,4-oxadiazoles
- 2,5-Di(2-thienyl)pyrroles
Uniqueness
5-(2-Thienyl)-1,3,4-thiadiazol-2-ylhydrosulfide is unique due to its specific combination of sulfur and nitrogen atoms within the thiadiazole ring, which imparts distinct electronic and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H4N2S3 |
|---|---|
Molecular Weight |
200.3 g/mol |
IUPAC Name |
5-thiophen-2-yl-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C6H4N2S3/c9-6-8-7-5(11-6)4-2-1-3-10-4/h1-3H,(H,8,9) |
InChI Key |
OPZYRKWLFVOZTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


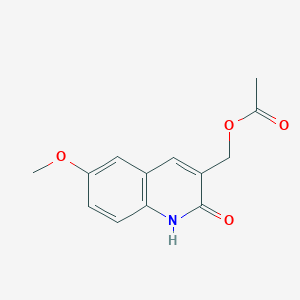

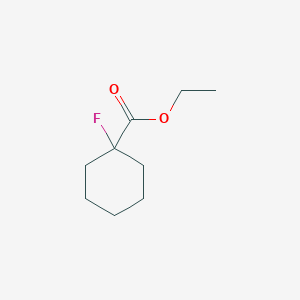
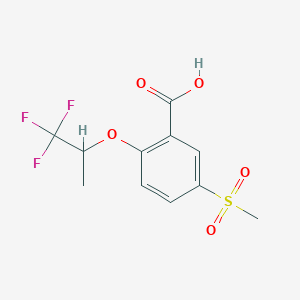
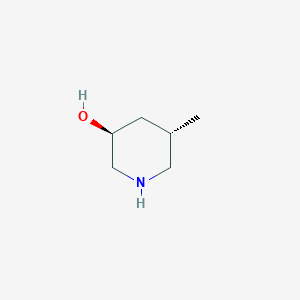
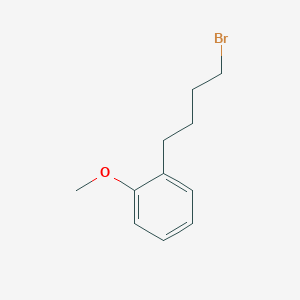
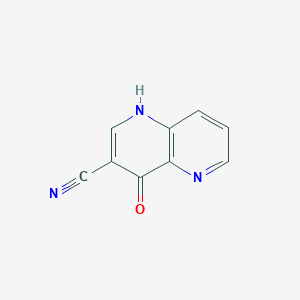
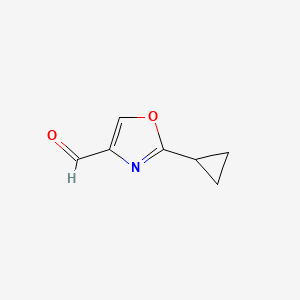
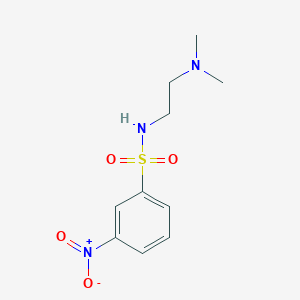
![5-azido-4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8787398.png)
![3-[(4-Chlorophenyl)sulfonyl]pyrrolidine](/img/structure/B8787407.png)
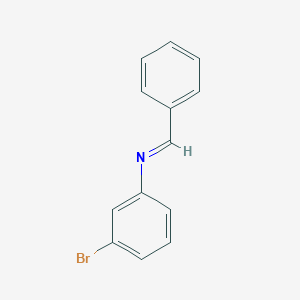
![2-chloro-6-fluoro-N'-[2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B8787415.png)
